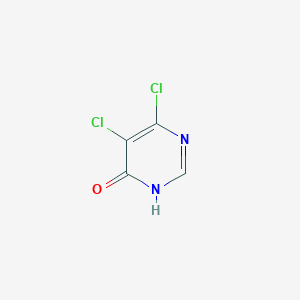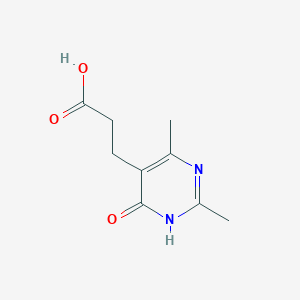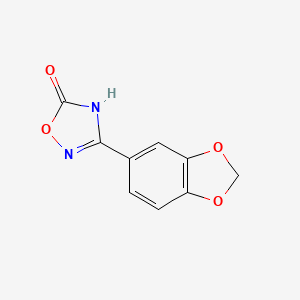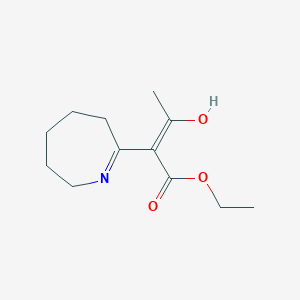![molecular formula C11H12N2O2S B1418272 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol CAS No. 874606-65-2](/img/structure/B1418272.png)
2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol
Übersicht
Beschreibung
“2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol” is a chemical compound with the CAS Number: 874606-65-2 and a linear formula of C11 H12 N2 O2 S . It has a molecular weight of 236.29 . This compound has generated interest in scientific research due to its potential.
Molecular Structure Analysis
The molecule contains a total of 29 bonds. There are 17 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 amidine derivative, 1 secondary amine (aromatic), 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 236.29 . Its IUPAC name is 2-{[(2-hydroxyethyl)sulfanyl]methyl}-4-quinazolinol .Wissenschaftliche Forschungsanwendungen
Quinazolinone Derivatives from Streptomyces
- Overview : Quinazolinone derivatives, similar to 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol, were isolated from the strain Streptomyces sp. and exhibited diverse bioactivities. These derivatives, including 2-Methyl-3H-quinazolin-4-one and 1H-quinazoline-2,4-dione, have shown potential in various biological applications.
- Source : (Maskey et al., 2004)
Antimalarial and Antitumor Effects
- Overview : Analogues of quinazolinones, including compounds with structures similar to 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol, were studied for their antimalarial and antitumor properties. These studies indicate that such compounds may have significant potential in these areas, although modifications can affect their efficacy.
- Source : (Werbel & Degnan, 1987)
H1-antihistaminic Agents
- Overview : Quinazolinone derivatives have been synthesized and tested for their H1-antihistaminic activity, suggesting the potential of 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol in similar applications. These compounds showed significant protection against histamine-induced bronchospasm in animal models.
- Source : (Alagarsamy & Parthiban, 2013)
Analgesic Activity
- Overview : Some quinazolinone derivatives have demonstrated notable analgesic activity. This suggests that 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol could be explored for potential analgesic properties in various medical applications.
- Source : (Osarodion, 2023)
Antimicrobial, Analgesic, and Anti-inflammatory Properties
- Overview : Research on quinazolinone derivatives indicates their effectiveness in antimicrobial, analgesic, and anti-inflammatory applications. This broad spectrum of activity highlights the potential utility of compounds like 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol in treating various conditions.
- Source : (Dash et al., 2017)
HDAC Inhibition for Alzheimer's Disease
- Overview : Quinazolin-4-one derivatives have shown promise as histone deacetylase inhibitors for the treatment of Alzheimer's disease. This suggests a potential application of 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol in neurodegenerative disorders.
- Source : (Yu et al., 2013)
Corrosion Inhibition
- Overview : Quinazolinone derivatives have been used as corrosion inhibitors, indicating a potential industrial application for 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol in protecting metals from corrosion.
- Source : (Errahmany et al., 2020)
Eigenschaften
IUPAC Name |
2-(2-hydroxyethylsulfanylmethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-5-6-16-7-10-12-9-4-2-1-3-8(9)11(15)13-10/h1-4,14H,5-7H2,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKHQKUBLXEOLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418191.png)
![7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418192.png)
![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1418193.png)



![7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol](/img/structure/B1418202.png)
![2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1418203.png)

![2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B1418207.png)
![Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418208.png)

![2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418212.png)